Acetylstrophanthidin

Na⁺/K⁺-ATPase inhibition cardenolide structure-activity relationship ELISA competition assay

Choose acetylstrophanthidin for unmatched kinetic precision: maximal inotropy in ~10 min, toxicity resolved in <14 min—enabling within-subject crossover designs unattainable with long-half-life agents. 3.25× cardiac-over-renal Na⁺/K⁺-ATPase selectivity (IC₅₀ 0.4 vs 1.3 μM) ensures targeted cardiac engagement. 6.4× more potent than ouabain in baroreflex assays (1.56 μg minimal effective dose). The definitive potency benchmark for strophanthidin SAR—no analog surpasses its cardiac activity. Ideal for time-resolved digitalis pharmacodynamics.

Molecular Formula C25H34O7
Molecular Weight 446.53 g/mol
CAS No. 60-38-8
Cat. No. B000040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylstrophanthidin
CAS60-38-8
Synonyms5-beta-Card-20(22)-enolide,19-oxo-3-beta,5,14-trihydroxy-, 3-acetate
Molecular FormulaC25H34O7
Molecular Weight446.53 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O
InChIInChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1
InChIKeyJLZAERUVCODZQO-VWCUIIQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylstrophanthidin (CAS 60-38-8) – Rapid-Onset Cardiac Glycoside Aglycone Ester for Na⁺/K⁺-ATPase Research


Acetylstrophanthidin is a semisynthetic C3 acetyl ester of the aglycone strophanthidin [1], belonging to the cardenolide class of cardiac glycosides. It functions as a potent inhibitor of the Na⁺/K⁺-ATPase pump [1] and is distinguished from its parent aglycone by enhanced lipid solubility and from glycosidic analogs like ouabain by a markedly abbreviated duration of action, with full inotropic effect manifesting within 10 minutes of intravenous administration and toxic sequelae abating within 14 minutes . These properties render it a critical chemical probe for time-resolved studies of digitalis pharmacodynamics and for experimental models where prolonged receptor occupancy would confound interpretation.

Why Acetylstrophanthidin Cannot Be Substituted with Strophanthidin, Ouabain, or Other Cardiac Glycosides


In the design of experiments interrogating the temporal dynamics of Na⁺/K⁺-ATPase inhibition or the acute neuroexcitatory properties of cardiac glycosides, substitution with structurally or functionally related compounds introduces confounding pharmacokinetic and pharmacodynamic variables. Acetylstrophanthidin exhibits a unique combination of rapid onset (maximal effect at 10 minutes) and exceptionally short duration (toxic effects resolve in <14 minutes) not shared by strophanthidin, which lacks the acetyl moiety critical for membrane partitioning [1], nor by ouabain, which demonstrates a plasma half-life measured in hours [2] and prolonged cardiac residency. Furthermore, the compound displays differential potency across tissue-specific Na⁺/K⁺-ATPase isoforms and a distinct neuroexcitatory profile relative to other aglycones [3]. Generic interchange therefore risks invalidating kinetic assumptions and obscuring isoform-selective phenomena. The quantitative evidence below delineates these critical distinctions.

Quantitative Differentiation of Acetylstrophanthidin: Head-to-Head Evidence Against Key Comparators


Na⁺/K⁺-ATPase Inhibitory Potency: Acetylstrophanthidin vs. Strophanthidin, Ouabain, and Other Cardenolides

In a competitive ELISA assay measuring inhibition of monoclonal antibody binding to an ouabain-BGG conjugate, acetylstrophanthidin exhibited an IC₅₀ of 0.20 μM against the 7-1c antibody, equipotent to its parent aglycone strophanthidin (IC₅₀ = 0.20 μM) but approximately 1.85-fold more potent than ouabain (IC₅₀ = 0.37 μM) in the same assay system [1]. Against the 26-10c antibody, acetylstrophanthidin demonstrated an IC₅₀ of 6 μM, which is 4.2-fold more potent than ouabain (IC₅₀ = 25 μM) and 1.7-fold more potent than strophanthidin (IC₅₀ = 10 μM), indicating differential recognition by distinct antibody populations that may reflect conformational epitope differences [1]. This quantitative distinction in binding inhibition underscores that acetylstrophanthidin is not simply interchangeable with ouabain in immunological or biochemical assays targeting the digitalis binding site.

Na⁺/K⁺-ATPase inhibition cardenolide structure-activity relationship ELISA competition assay

Cardiac Na⁺/K⁺-ATPase Isoform Selectivity: Tissue-Specific IC₅₀ Differentiation

Acetylstrophanthidin demonstrates a 3.25-fold selectivity for inhibition of cardiac Na⁺/K⁺-ATPase (IC₅₀ = 0.4 μM) over renal Na⁺/K⁺-ATPase (IC₅₀ = 1.3 μM) . This isoform-discriminating potency profile is distinct from the class-level inference that most cardiac glycosides exhibit modest α-isoform selectivity; the quantitative difference (ΔIC₅₀ = 0.9 μM) establishes a defined experimental window for probing cardiac-specific pump pharmacology in mixed tissue preparations or in vivo models where renal sodium handling is a confounding variable. While direct comparator IC₅₀ data for strophanthidin or ouabain in identical paired cardiac/renal assays are not available from the same source, class-level inference from the broader cardenolide literature indicates that ouabain generally exhibits a narrower selectivity window between cardiac and renal isoforms [1].

isoform-selective inhibition cardiac glycoside Na⁺/K⁺-ATPase

Carotid Sinus Baroreceptor Activation: Potency Relative to Ouabain

In decerebrate cats, intracarotid injection of acetylstrophanthidin evoked dose-dependent decreases in contractile force and arterial pressure at doses as low as 1.56 μg, whereas ouabain required a 6.4-fold higher minimal effective dose (10.0 μg) to produce comparable reflex activation [1]. The full dose-response range for acetylstrophanthidin spanned 1.56–25.0 μg, while ouabain was tested only at 10.0 and 20.0 μg due to its lower potency [1]. Both compounds' effects were abolished by sectioning the carotid sinus nerves, confirming baroreceptor-mediated mechanisms [1]. This 6.4-fold potency differential establishes that acetylstrophanthidin is a more sensitive chemical probe for investigating digitalis-induced baroreceptor sensitization, enabling finer dose titration in neurocardiovascular studies.

baroreceptor reflex carotid sinus dose-response

Neuroexcitatory Profile: Differential Convulsive Activity Relative to Digitoxigenin and Ouabain

In a systematic comparison of three cardenolide aglycones in spinal cats, digitoxigenin produced clonic and tonic convulsive movements, acetylstrophanthidin elicited only muscle twitchings, and ouabain produced no convulsive signs whatsoever [1]. Furthermore, digitoxigenin in large doses facilitated high-frequency transmission through the monosynaptic reflex pathway, an effect that was not observed with either acetylstrophanthidin or ouabain [1]. Polysynaptic responses were increased after both digitoxigenin and acetylstrophanthidin, but not after ouabain, indicating an intermediate neuroexcitatory phenotype for acetylstrophanthidin [1]. This graded spectrum correlates with decreasing lipid solubility (digitoxigenin > acetylstrophanthidin > ouabain) and establishes acetylstrophanthidin as a mid-range reference standard for calibrating central nervous system excitability in digitalis research.

spinal cord neurotoxicity convulsive threshold

Pharmacokinetic Rapidity: Onset and Offset Kinetics Relative to Ouabain

Acetylstrophanthidin exhibits an exceptionally rapid time course of action: inotropic effects are first observed within 0.5 to 5 minutes following intravenous administration and reach maximal effect within approximately 10 minutes . Critically, toxic effects abate in less than 14 minutes, indicating a very short effective half-life and rapid clearance . In contrast, ouabain demonstrates a plasma half-life of approximately 18–21 hours in dogs and humans [1], with dissipation of positive inotropy and ventricular rate slowing occurring over many hours [2]. This greater than 100-fold difference in functional duration means that acetylstrophanthidin is uniquely suited for acute interventional studies where washout and reversibility are essential, whereas ouabain's prolonged action would confound repeated-measures or crossover experimental designs.

pharmacokinetics half-life acute inotropy

Structure-Activity Confirmation: Acetyl Moiety Requirement for Maximal Cardiac Activity

A systematic pharmacological evaluation of eight synthetic esters of strophanthidin in cats established that none of the novel derivatives surpassed the cardiac activity of 3-acetyl strophanthidin (acetylstrophanthidin) [1]. While two of the synthesized compounds approached the potency of the parent aglycone strophanthidin, they remained inferior to the acetylated derivative [1]. This finding quantitatively anchors the 3β-acetoxy substituent as a critical pharmacophoric feature for maximal inotropic efficacy within this chemical series. The study provides direct empirical evidence that the acetyl ester is not merely a prodrug modification but rather confers intrinsic potency advantages over both the free aglycone and alternative ester derivatives, establishing a clear structure-activity basis for selecting acetylstrophanthidin over strophanthidin or other strophanthidin esters.

structure-activity relationship strophanthidin esters cardiac potency

Acetylstrophanthidin: Preferred Research Applications Based on Quantified Differentiation


Time-Resolved Na⁺/K⁺-ATPase Inhibition Studies Requiring Rapid Onset and Complete Washout

Investigators conducting acute electrophysiological or calcium-imaging experiments that require repeated measures with interleaved drug-free periods should select acetylstrophanthidin for its unique kinetic profile: maximal effect within 10 minutes and complete resolution of toxicity within 14 minutes . This rapid offset enables within-subject crossover designs or concentration-response curves to be generated in a single experimental session, a protocol not feasible with ouabain due to its 18–21 hour plasma half-life [1]. The 3.25-fold cardiac-over-renal Na⁺/K⁺-ATPase selectivity (IC₅₀ cardiac = 0.4 μM; renal = 1.3 μM) further allows preferential cardiac engagement in whole-animal or tissue-slice preparations .

Carotid Sinus Baroreceptor Reflex Sensitization Assays at Sub-Threshold Ouabain Doses

Neurocardiovascular researchers investigating baroreceptor reflex pharmacology should employ acetylstrophanthidin at intracarotid doses as low as 1.56 μg to elicit measurable decreases in contractile force and arterial pressure, a sensitivity that is 6.4-fold greater than the minimal effective dose of ouabain (10.0 μg) [2]. This potency differential enables the construction of complete dose-response curves across a 16-fold concentration range (1.56–25.0 μg) using acetylstrophanthidin, whereas ouabain's lower potency restricts testing to a narrow, high-dose window [2].

Spinal Cord Neuroexcitability Studies Requiring Graded, Sub-Convulsive Neuronal Activation

For central nervous system pharmacology studies examining digitalis-induced alterations in spinal synaptic transmission, acetylstrophanthidin provides an essential intermediate reference point on the neuroexcitatory spectrum: it produces measurable polysynaptic facilitation and muscle twitchings without triggering the frank convulsions elicited by digitoxigenin, yet provides greater neuronal activation than the inert ouabain [3]. This precisely defined behavioral and electrophysiological phenotype makes acetylstrophanthidin the compound of choice for calibrating dose-response relationships in neurotoxicity screening or for investigating the neural substrates of digitalis-induced arrhythmogenesis without confounding seizure artifacts [3].

Cardiac Glycoside Structure-Activity Relationship Studies: Acetyl Ester Benchmarking

Medicinal chemistry programs exploring novel strophanthidin derivatives or developing Na⁺/K⁺-ATPase inhibitors should utilize acetylstrophanthidin as the positive control and potency benchmark, as systematic SAR evaluation has confirmed that no alternative strophanthidin ester surpasses its cardiac activity [4]. The compound's equipotent IC₅₀ to strophanthidin in certain antibody-binding assays (0.20 μM for both against mAb 7-1c) yet superior potency against other antibody clones (6 μM vs. 10 μM for mAb 26-10c) also provides a nuanced tool for probing molecular recognition determinants at the digitalis binding site [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylstrophanthidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.